3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
BenchChem offers high-quality 3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O2S/c1-14-6-10-16(11-7-14)24-20-18-4-2-3-5-19(18)28-21(25-20)22(26-27-28)31(29,30)17-12-8-15(23)9-13-17/h2-13H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLQXZSUMMWFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazoline family and has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanism of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer progression and angiogenesis.
Anticancer Activity
A series of studies have evaluated the anticancer properties of quinazoline derivatives, including our compound of interest. Notably:
- Inhibition of EGFR and VEGFR: The compound demonstrated significant inhibitory activity against EGFR with an IC50 value of approximately 0.35 µM, indicating potent anticancer properties .
- Cell Cycle Arrest: Treatment with the compound resulted in G1 phase arrest in HCT-116 cancer cells, suggesting its role in hindering cancer cell proliferation .
Antibacterial Activity
The compound has also shown promise in antibacterial applications. A study synthesized derivatives with similar structures and evaluated their antibacterial effects, revealing that some exhibited substantial activity against various bacterial strains .
Study 1: Antitumor Efficacy
In a controlled study involving human cancer cell lines, the compound was tested for its cytotoxic effects. Results indicated that it caused significant apoptosis in cancer cells through the activation of apoptotic pathways involving Bax and Bcl-2 proteins. Flow cytometry analysis confirmed a higher percentage of apoptotic cells compared to controls .
Study 2: Enzyme Inhibition Profile
A detailed enzyme inhibition study assessed the compound's efficacy against PI3K and HDAC enzymes. The results indicated that the compound exhibited selective inhibition profiles that could be beneficial in combination therapies for cancer treatment .
Data Summary
The following table summarizes key findings regarding the biological activities of 3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine:
| Biological Activity | Target | IC50 (µM) | Effect |
|---|---|---|---|
| EGFR Inhibition | EGFR | 0.35 | Anticancer |
| VEGFR Inhibition | VEGFR | 3.20 | Anticancer |
| Cell Cycle Arrest | HCT-116 | - | Apoptosis |
| Antibacterial Activity | Various | - | Antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
